5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
65359-42-4 |
|---|---|
Molecular Formula |
C9H5FN2O4 |
Molecular Weight |
224.14 g/mol |
IUPAC Name |
5-fluoro-3-(furan-2-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H5FN2O4/c10-5-4-11-9(15)12(7(5)13)8(14)6-2-1-3-16-6/h1-4H,(H,11,15) |
InChI Key |
NPCWRFSGVFUSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C(=O)C(=CNC2=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most documented and classical method for synthesizing 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is through an esterification reaction using furan-2-carbonyl chloride as the acylating agent. This method involves the reaction of a fluorinated pyrimidine derivative bearing hydroxymethyl groups with furan-2-carbonyl chloride under basic conditions.
Detailed Procedure
- Starting Material: 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- Reagents: Furan-2-carbonyl chloride, triethylamine (as base)
- Conditions: Reaction performed in an ice bath to control temperature, stirred for 24 hours
- Workup:
- The crude product is dissolved in ethyl acetate.
- Washed with 5% sodium carbonate solution to remove acidic impurities.
- Aqueous phase extracted twice with ethyl acetate.
- Organic phase washed with saturated sodium chloride solution.
- Dried over anhydrous sodium sulfate.
- Filtration followed by concentration under reduced pressure.
- Purification by column chromatography using petroleum ether:ethyl acetate (3:1) as eluent.
- Crystallization: Colorless needle crystals obtained by recrystallization from acetone and methanol mixed solvent at room temperature over 15 days.
Yield and Physical Properties
- Moderate yield reported.
- Product obtained as colorless needle crystals.
- This method is well-established and reproducible for obtaining pure compound crystals suitable for further characterization such as X-ray crystallography.
| Step | Details |
|---|---|
| Starting material | 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione |
| Acylating agent | Furan-2-carbonyl chloride |
| Base | Triethylamine |
| Solvent | Ethyl acetate, acetone/methanol (for recrystallization) |
| Reaction time | 24 hours |
| Temperature | Ice bath (0 °C) |
| Purification | Column chromatography (PE:EA = 3:1) |
| Yield | Moderate |
| Product form | Colorless needle crystals |
Alternative Synthetic Routes and Related Compounds
Alkylation and Functionalization of Pyrimidine Derivatives
Other methods involve alkylation of 6-aminouracils or pyrimidine diones to introduce substituents at various positions, which can be adapted for fluorinated derivatives. These methods typically use:
- Potassium carbonate as base
- Alkyl or benzyl halides as alkylating agents
- DMF as solvent
- Heating at 80 °C for 24 hours
This approach is useful for modifying the pyrimidine core but requires further steps to introduce the furan-2-carbonyl group.
Source: ACS Journal of Organic Chemistry, 2020
Analytical and Purification Techniques
- Column Chromatography: Commonly used for purification, employing petroleum ether and ethyl acetate mixtures.
- Recrystallization: Slow crystallization from acetone/methanol mixtures at room temperature enhances purity and crystal quality.
- Drying Agents: Anhydrous sodium sulfate is used to remove residual water from organic phases.
- Washing Steps: Sodium carbonate and sodium chloride washes remove acidic and polar impurities.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Acyl chloride esterification | 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione | Furan-2-carbonyl chloride, triethylamine, ice bath, 24 h | Moderate | Classical, well-established, crystalline product |
| One-pot three-component synthesis | Aryl glyoxal monohydrate, barbituric acid, isocyanide | Room temp to mild heating, green chemistry approach | Good to excellent | Efficient, regioselective, environmentally friendly |
| Alkylation of 6-aminouracils | 6-aminouracil derivatives | Alkyl halides, K2CO3, DMF, 80 °C, 24 h | Variable | Useful for functionalization, requires further steps |
Research Findings and Considerations
- The acyl chloride esterification method remains the most direct and reliable for preparing 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione with good purity and crystallinity.
- Green chemistry approaches offer promising alternatives for related compounds but require adaptation for this specific target.
- Purification and crystallization conditions significantly affect the quality and yield of the final product.
- The presence of fluorine and furan rings enhances the compound’s chemical and biological properties, making precise synthetic control critical.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is structurally related to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. The compound has been investigated for its ability to enhance the therapeutic effects of 5-FU while potentially reducing its side effects.
- Mechanism of Action : The compound acts as an antimetabolite, interfering with nucleic acid synthesis by mimicking uracil and inhibiting thymidylate synthase. This action can lead to apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that derivatives of 5-FU modified with various functional groups, including furan moieties, exhibited improved anticancer potency compared to 5-FU alone. The introduction of the furan carbonyl group was shown to enhance cellular uptake and retention of the drug within tumor cells .
- In vitro tests indicated that the compound could effectively inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells .
Fungicidal Properties
Research has also explored the use of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione as a fungicide.
- Mechanism of Action : The compound exhibits antifungal activity by disrupting fungal cell wall synthesis and function. It is particularly effective against ascomycetes and basidiomycetes.
-
Case Studies :
- In agricultural trials, formulations containing this compound showed significant efficacy in controlling fungal pathogens affecting crops such as wheat and rice. The compound's ability to penetrate plant tissues enhances its protective effects against fungal infections .
- A patent application highlighted the potential for this compound to be developed into a commercial fungicide due to its favorable safety profile and efficacy .
Comparative Data Table
| Application Area | Compound | Efficacy | Mechanism |
|---|---|---|---|
| Anticancer | 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione | High (in vitro) | Inhibition of thymidylate synthase |
| Fungicide | 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione | Moderate to High | Disruption of fungal cell wall synthesis |
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Thiophene-Substituted Analog
Compound : 5-Fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Key Differences : Replaces the furan oxygen with a sulfur atom in the thiophene ring.
- Crystal Structure: The thiophene analog crystallizes in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
- Biological Relevance : Thiophene-containing analogs are often explored for antiviral activity due to improved pharmacokinetic properties .
1-Acyl-5-Fluorouracil Derivatives
Example: 5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione
- Key Differences : Acylation occurs at N1 instead of N3.
- Impact: Conformational Flexibility: N1 substitution alters the molecule’s planarity, reducing stacking interactions compared to N3-acylated derivatives. Synthesis: Prepared via acylation of 5-fluorouracil with 3-methylbutanoyl chloride, yielding stable crystals suitable for X-ray diffraction .
Fluorination Patterns
5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Key Differences : A difluoromethyl group replaces the 5-fluoro substituent.
- Impact :
- Lipophilicity : The difluoromethyl group increases logP, enhancing membrane permeability.
- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism.
5-Fluoro-1-[3-C-(hydroxymethyl)-β-D-glucopyranosyl]pyrimidine-2,4-dione
- Key Differences : A glycosyl group at N1 introduces carbohydrate moieties.
- Impact: Solubility: The hydrophilic glucopyranosyl group improves aqueous solubility. Target Specificity: Glycosylation directs the compound toward nucleoside transporters or enzymes like thymidine phosphorylase.
Biological Activity
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione (CAS: 65359-42-4) is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer therapy. This compound exhibits significant biological activity due to its structural characteristics, which facilitate interactions with biological targets. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is with a molecular weight of 224.14 g/mol. The structure features a pyrimidine ring substituted with a furan carbonyl group and a fluorine atom at the 5-position, which enhances its biological activity by mimicking nucleobases in nucleic acids.
The compound primarily acts as an antimetabolite by interfering with nucleic acid synthesis. It is believed to inhibit thymidylate synthase and other enzymes involved in DNA replication and repair. This inhibition leads to apoptosis in rapidly dividing cells, making it effective against various cancers.
Anticancer Activity
Research indicates that 5-Fluoro-3-(furan-2-carbonyl)pyrimidine derivatives exhibit potent anticancer properties. For instance:
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione | Breast Cancer | 15.2 | |
| 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione | Colon Cancer | 12.8 |
These values indicate effective concentrations required to inhibit cell growth by 50%.
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral activity against various viruses. A study highlighted its effectiveness against Hepatitis C virus (HCV) with an EC50 value of approximately 0.35 µM, indicating strong antiviral properties compared to other known inhibitors .
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms. The study reported an IC50 of 15.2 µM, suggesting that the compound could serve as a lead for further drug development .
- Antiviral Efficacy : A recent investigation into the compound's antiviral activity revealed promising results against HCV NS5B polymerase with an IC50 of 0.35 µM. The compound's structural modifications were crucial for enhancing its binding affinity and efficacy .
Q & A
Q. What are the common synthetic routes for 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione?
Methodological Answer: The compound can be synthesized via nucleophilic acylation of 5-fluorouracil with furan-2-carbonyl chloride. A typical protocol involves:
- Dissolving 5-fluorouracil (5 mmol) in anhydrous acetonitrile under nitrogen.
- Adding triethylamine (6 mmol) as a base to deprotonate the N3 position of 5-fluorouracil.
- Slowly introducing furan-2-carbonyl chloride (5 mmol) at 273 K to minimize side reactions.
- Stirring the mixture at room temperature for 12–24 hours, followed by aqueous work-up and recrystallization from methanol/acetone (2:1 v/v) .
Key Considerations:
- Use of anhydrous conditions prevents hydrolysis of the acyl chloride.
- Stoichiometric control (1:1 ratio) reduces bis-acylated byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Signals for the furan ring protons appear at 7.6–7.9 ppm (aromatic protons) and NH protons at 9.7–10.4 ppm. Methyl groups (if present) resonate at 2.1–2.5 ppm .
- HRMS : Provides exact molecular weight (e.g., calculated for C₉H₅FN₂O₄: 248.02 g/mol).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. Table 1: Representative 1H NMR Data
| Proton Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H3, H4 | 7.62–7.89 | Multiplet |
| Pyrimidine NH | 9.68–10.41 | Singlet |
| CH3 (if present) | 2.10–2.50 | Singlet |
Q. How does the furan-2-carbonyl group influence the compound’s electronic properties?
Methodological Answer: The furan-2-carbonyl group acts as an electron-withdrawing substituent, polarizing the pyrimidine ring and increasing electrophilicity at the C5 position. This enhances reactivity in nucleophilic substitution or cross-coupling reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution via Mulliken population analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize bis-pyrimidine dione byproducts?
Methodological Answer:
- Stoichiometry : Maintain a 1:1 molar ratio of 5-fluorouracil to acylating agent to avoid over-substitution.
- Catalysis : Use concentrated HCl (0.1–0.5 eq) in aqueous media at 70°C to accelerate regioselective acylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility, while acetonitrile reduces side reactions.
Q. Table 2: Optimization Parameters for Acylation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70–80°C | Increases rate |
| Reaction Time | 12–18 hours | Reduces byproducts |
| Solvent | Anhydrous MeCN | Enhances purity |
Q. What challenges arise in X-ray crystallographic refinement of this compound?
Methodological Answer:
- Hydrogen Bonding : Intermolecular N–H⋯O interactions form R₂²(8) rings, requiring careful refinement of H-atom positions. SHELXL is recommended for constrained refinement (d(N–H) = 0.86 Å, Uiso = 1.2Ueq) .
- Torsional Angles : The furan-carbonyl torsion angle (~9.6°) introduces minor deviations from coplanarity, necessitating high-resolution data (θ > 25°) for accurate modeling .
Q. Table 3: Crystallographic Data
| Parameter | Value (Example) |
|---|---|
| Space Group | P1̄ (Triclinic) |
| a, b, c (Å) | 5.4879, 9.3702, 9.9794 |
| α, β, γ (°) | 103.47, 100.20, 97.33 |
| R Factor | 0.049 |
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Screening : Introduce alkyl/aryl groups at N1 or C6 to modulate lipophilicity. For example, benzyl substituents at N1 improve antimicrobial activity by enhancing membrane penetration .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HIV-1 capsid proteins. Derivatives with trifluoromethyl groups show improved steric complementarity .
Key Finding :
1-Alkyl-5-methyl-6-(thiazol-4-yl) derivatives exhibit 2–4× higher activity against Staphylococcus aureus than the parent compound .
Q. What methodologies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to account for variability.
- Control Experiments : Compare with reference drugs (e.g., Metronidazole for antimicrobial studies) and validate via time-kill assays .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antitumor activity in vs. cytotoxicity in ) to identify consensus mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
